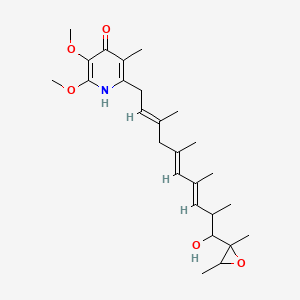
Piericidin C2
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Piericidin C2 is a member of the piericidin family, a group of microbial metabolites primarily produced by actinomycetes, especially from the genus Streptomyces . These compounds are characterized by a 4-pyridinol core linked with a methylated polyketide side chain . This compound, like other piericidins, exhibits significant biological activities, including insecticidal, antimicrobial, and antitumor effects .
準備方法
Synthetic Routes and Reaction Conditions: The total synthesis of piericidins, including piericidin C2, involves various synthetic strategies. One common approach is the construction of the 4-pyridinol core followed by the attachment of the methylated polyketide side chain . The synthetic routes often involve multiple steps, including the formation of key intermediates and their subsequent functionalization .
Industrial Production Methods: Industrial production of piericidins typically involves the fermentation of Streptomyces species. The fermentation process is optimized to maximize the yield of piericidins, including this compound . The compounds are then extracted and purified using various chromatographic techniques .
化学反応の分析
Types of Reactions: Piericidin C2 undergoes several types of chemical reactions, including oxidation, reduction, and substitution reactions . These reactions are essential for modifying the compound to enhance its biological activities or to create analogs for further study .
Common Reagents and Conditions: Common reagents used in the reactions of this compound include oxidizing agents like chromium trioxide and reducing agents like sodium borohydride . Substitution reactions often involve the use of acetylating agents such as acetic anhydride .
Major Products Formed: The major products formed from the reactions of this compound include various derivatives with modified functional groups. For example, oxidation of this compound can yield ketone derivatives, while reduction can produce alcohol derivatives .
科学的研究の応用
Piericidin C2 has a wide range of scientific research applications due to its significant biological activities . In chemistry, it is used as a model compound for studying the synthesis and reactivity of polyketide natural products . In biology, this compound is used to investigate the mechanisms of microbial metabolism and the biosynthesis of natural products . In medicine, it is studied for its potential as an antimicrobial and antitumor agent . Additionally, this compound has industrial applications as an insecticide .
作用機序
Piericidin C2 exerts its effects by inhibiting NADH-ubiquinone oxidoreductase (complex I) in the mitochondrial electron transport chain . This inhibition disrupts the production of ATP, leading to cell death . The compound’s structural similarity to coenzyme Q allows it to act as a competitive inhibitor, binding to the same site on the enzyme .
類似化合物との比較
Piericidin C2 is structurally similar to other members of the piericidin family, such as piericidin A and piericidin B . These compounds share the 4-pyridinol core and the methylated polyketide side chain . this compound is unique in its specific side chain modifications, which contribute to its distinct biological activities . Other similar compounds include piericidin C1, C3, C4, C5, and C6 .
特性
CAS番号 |
58947-81-2 |
|---|---|
分子式 |
C26H39NO5 |
分子量 |
445.6 g/mol |
IUPAC名 |
2-[(2E,5E,7E)-10-(2,3-dimethyloxiran-2-yl)-10-hydroxy-3,5,7,9-tetramethyldeca-2,5,7-trienyl]-5,6-dimethoxy-3-methyl-1H-pyridin-4-one |
InChI |
InChI=1S/C26H39NO5/c1-15(10-11-21-19(5)22(28)23(30-8)25(27-21)31-9)12-16(2)13-17(3)14-18(4)24(29)26(7)20(6)32-26/h10,13-14,18,20,24,29H,11-12H2,1-9H3,(H,27,28)/b15-10+,16-13+,17-14+ |
InChIキー |
XOTNBTWLMWQADF-IVGRXXMOSA-N |
異性体SMILES |
CC1C(O1)(C)C(C(C)/C=C(\C)/C=C(\C)/C/C(=C/CC2=C(C(=O)C(=C(N2)OC)OC)C)/C)O |
正規SMILES |
CC1C(O1)(C)C(C(C)C=C(C)C=C(C)CC(=CCC2=C(C(=O)C(=C(N2)OC)OC)C)C)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


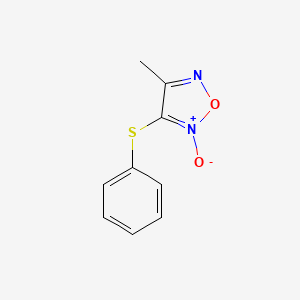
![N-ethyl-2-(1-hydroxy-2-methylpropan-2-yl)-1,2,3,4-tetrahydropyrazino[1,2-a]benzimidazole-8-carboxamide](/img/structure/B14142108.png)
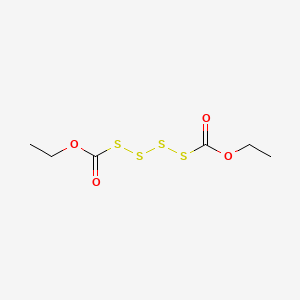

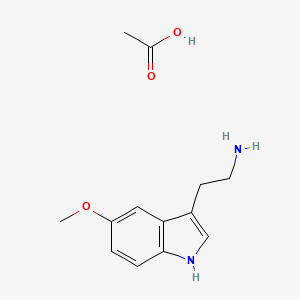
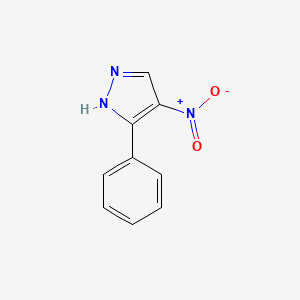
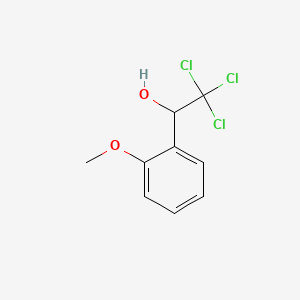
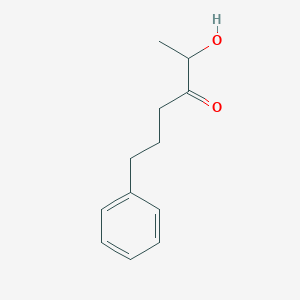

![N-(4,5-dimethyl-1,3-thiazol-2-yl)-2-{[5-(furan-2-yl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}propanamide](/img/structure/B14142151.png)
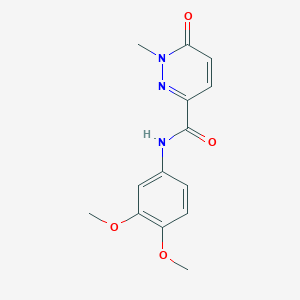
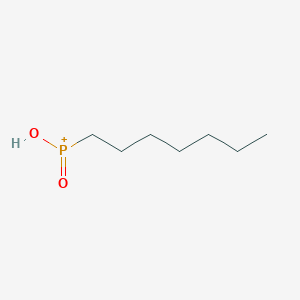
![2-[({3,5-Bis[(2,2-dimethylpropanoyl)amino]phenyl}carbonyl)amino]benzoic acid](/img/structure/B14142165.png)
![4-[[5-(5-Chloro-2-methoxyphenyl)-1,3,4-thiadiazol-2-yl]amino]benzoic acid](/img/structure/B14142175.png)
